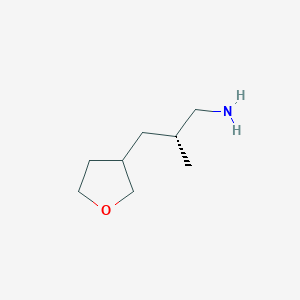![molecular formula C17H21N5O3S B2666297 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone CAS No. 921578-92-9](/img/structure/B2666297.png)
2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of five-membered heterocycles that contain three nitrogen and two carbon atoms . They exist in two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles . These compounds have been extensively studied due to their remarkable properties, making them promising candidates for drug development and treatment of various diseases .
Synthesis Analysis
Several methods are commonly used to synthesize triazoles, including reactions involving the reaction of isothiocyanates with hydrazides and the reaction of 1,3,4-oxadiazoles with hydrazine , by thermal cyclization of acylated thiosemicarbazides or by reaction between carboxylic acids with hydrazinecarbothiohydrazides .Molecular Structure Analysis
Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
A new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure. For example, a compound synthesized in one study was found to have a melting point of 163–165 °C .Scientific Research Applications
Antioxidant and Anticancer Activity
A study by Tumosienė et al. (2020) synthesized novel derivatives related to the specified compound, showing that some of these molecules exhibit significant antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid. Furthermore, these compounds demonstrated anticancer activity, particularly against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).
Herbicidal Activities
Luo et al. (2008) designed and synthesized triazolinone derivatives, incorporating different pharmacophores into their structure. These compounds showed promising herbicidal activities, with one compound displaying significant efficacy, comparable to commercial herbicides, against broadleaf weeds in rice fields. This work illustrates the utility of these chemical structures in developing new herbicidal agents (Luo et al., 2008).
Material Science Applications
Prashanth et al. (2021) investigated the corrosion inhibition efficiency of imidazole derivatives on mild steel in acidic solutions. Their findings revealed that these compounds could significantly reduce corrosion, with some derivatives achieving up to 96% efficiency. This research indicates the potential of such molecules in developing new materials with enhanced resistance to corrosion, which could be beneficial in various industrial applications (Prashanth et al., 2021).
Antimicrobial Activities
Sahin et al. (2012) explored the antimicrobial properties of new 1,2,4-triazole derivatives containing a morpholine moiety. Several compounds exhibited good to moderate antimicrobial activities against tested microorganisms, suggesting their potential in developing new antimicrobial agents (Sahin et al., 2012).
Mechanism of Action
Future Directions
The field of heterocyclic chemistry, particularly focusing on triazoles, continues to be a vibrant area of research due to the versatile biological activities these compounds can exhibit . Future research may focus on synthesizing new derivatives and studying their potential applications in various fields, including medicinal chemistry.
Properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-24-14-4-2-13(3-5-14)21-6-7-22-16(21)18-19-17(22)26-12-15(23)20-8-10-25-11-9-20/h2-5H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPAVDKUKSKNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide](/img/structure/B2666215.png)
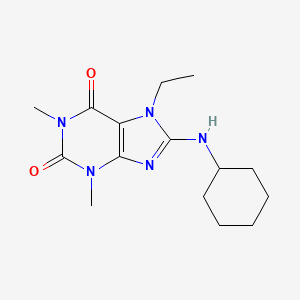
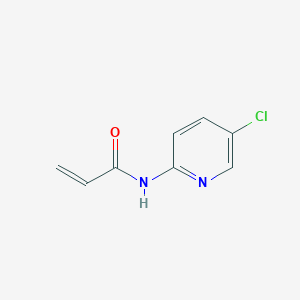
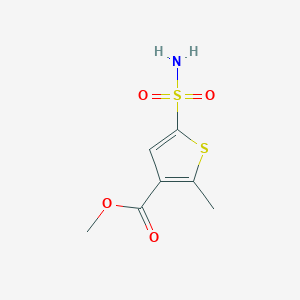
![(2-Chloro-6-ethylpyridin-4-yl)-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B2666227.png)
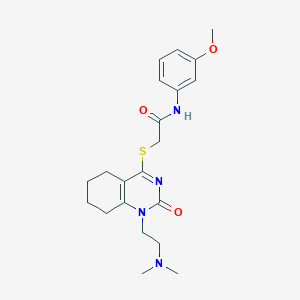
![(Z)-methyl 2-(6-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2666230.png)


![6-Tert-butyl-2-{1-[2-(2-methoxyphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2666234.png)
methanone](/img/structure/B2666235.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2666236.png)
